Atropaldehyde diethyl acetal

Cyclopropanation Electrophilic Addition Dichlorocarbene Chemistry

Atropaldehyde diethyl acetal (CAS 80234-04-4) is a geminal diether formally classified as a phenylacetaldehyde-derived acetal, with the formula C13H18O2 and a molecular weight of 206.28 g/mol. It serves as a stable, isolable protected form of the highly reactive α,β-unsaturated aldehyde atropaldehyde (2-phenylpropenal).

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 80234-04-4
Cat. No. B14427872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropaldehyde diethyl acetal
CAS80234-04-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(C(=C)C1=CC=CC=C1)OCC
InChIInChI=1S/C13H18O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-10,13H,3-5H2,1-2H3
InChIKeyPGRGWTSTROMQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropaldehyde Diethyl Acetal (CAS 80234-04-4): Core Properties and Procurement Considerations


Atropaldehyde diethyl acetal (CAS 80234-04-4) is a geminal diether formally classified as a phenylacetaldehyde-derived acetal, with the formula C13H18O2 and a molecular weight of 206.28 g/mol. It serves as a stable, isolable protected form of the highly reactive α,β-unsaturated aldehyde atropaldehyde (2-phenylpropenal) [1]. The compound is primarily employed as a synthetic building block in diversity-oriented organic synthesis, where its unique structural features—a terminal vinyl group conjugated with a phenyl ring and a masked aldehyde—enable controllable, multi-step reactivity as a dual C2/C3 synthon [2].

Why Simple Acetal Substitution Fails: Critical Differentiation Points for Atropaldehyde Diethyl Acetal


Structurally similar acyclic acetals—such as cinnamaldehyde diethyl acetal (CAS 7148-78-9) or atropaldehyde dimethyl acetal—cannot be interchanged without profoundly altering reaction outcomes. The position of the unsaturation (vinyl vs. allyl) directly governs electrophilic addition regiochemistry and cycloaddition behavior [1]. Moreover, the identity of the alkoxy group (diethyl vs. dimethyl) dictates hydrolytic stability, steric accessibility, and carbene-addition efficiency, leading to order-of-magnitude yield differences in transformations such as dichlorocyclopropanation [2]. These quantifiable differences, detailed below, demonstrate that generic substitution risks synthetic failure, inefficient use of resources, and irreproducible results.

Product-Specific Quantitative Evidence: Exactly Where Atropaldehyde Diethyl Acetal Differentiates from Its Closest Analogs


Dichlorocyclopropanation Reactivity: Yield Differential Between Atropaldehyde Diethyl Acetal, Its Dimethyl Analog, and Cinnamaldehyde Diethyl Acetal

In a dichlorocyclopropanation reaction using the Makosza protocol, atropaldehyde diethyl acetal exhibited markedly inferior reactivity compared to closely related acetals. The diethyl acetal of atropaldehyde gave a 'rather poor yield,' while cinnamaldehyde diethyl acetal—a structural isomer differing only in the position of the double bond—afforded a 45% yield under comparable conditions [1]. Critically, the dimethyl acetal analog of atropaldehyde underwent the same transformation in a significantly higher yield of 72% [1]. This highlights that both the acetal alkyl group and the unsaturation position are non-negotiable determinants of reaction efficiency.

Cyclopropanation Electrophilic Addition Dichlorocarbene Chemistry

Established Synthetic Protocol: Quantified Yield and Purity Benchmark from Organic Syntheses

The authoritative Organic Syntheses procedure provides a validated, reproducible method for preparing atropaldehyde diethyl acetal from 1,1-dichloro-2-phenylcyclopropane. The isolated yield is 58–62%, with gas chromatographic purity of approximately 85% [1]. In contrast, no peer-reviewed Organic Syntheses procedure exists for atropaldehyde dimethyl acetal; reported yields for alternative methods are variable and often lack the reproducibility and detailed characterization of the diethyl acetal route [2].

Acetal Synthesis Atropaldehyde Protection Preparative Organic Chemistry

Dual C3/C2-Synthon Reactivity: Unique Metal-Free Access to Nitrogen-Containing Heterocycles

Atropaldehyde diethyl acetal exhibits a unique dual C3/C2-synthon behavior under metal-free, acid-catalyzed conditions, enabling the rapid assembly of pyrrolo[1,2-a]quinolines and 3,5-diarylpyridines in a single operational step [1]. This reactivity is not observed with cinnamaldehyde diethyl acetal, which lacks the terminal vinyl group required for the initial SN2′ substitution. The diethyl acetal variant is specifically required to balance the steric and electronic demands of the cascade, as replacing the ethoxy groups with methoxy or cyclic acetals alters the acid-catalyzed C–C cleavage pathway [2].

Diversity-Oriented Synthesis Heterocycle Construction Metal-Free Catalysis

Optimal Research and Industrial Application Scenarios for Atropaldehyde Diethyl Acetal Based on Generated Evidence


Stable Atropaldehyde Precursor for In Situ Generation in Medicinal Chemistry and Toxicology Studies

Atropaldehyde—a potent electrophile implicated in felbamate-associated hepatotoxicity—is too reactive to be stored or shipped. The diethyl acetal provides a bench-stable, solid-supportable protected form that can be hydrolyzed quantitatively with formic acid to release atropaldehyde on demand, as detailed in the validated Organic Syntheses protocol [1]. This on-demand generation strategy is essential for reproducible dose-response studies in cellular toxicity assays, where direct use of the free aldehyde leads to uncontrolled reactivity and artifact-prone results.

Building Block for Metal-Free, Diversity-Oriented Synthesis of Privileged N-Heterocyclic Scaffolds

Researchers pursuing metal-free synthetic routes to pyrrolo[1,2-a]quinolines or 3,5-diarylpyridines should select atropaldehyde diethyl acetal over the dimethyl or cyclic analogs. The diethyl acetal's unique balance of steric bulk and electronic properties enables the acid-catalyzed oxidative C–C cleavage cascade that underpins its dual C3/C2-synthon reactivity [1]. Substituting cinnamaldehyde diethyl acetal abolishes this cascade entirely, as the allylic double bond cannot engage in the requisite SN2′ step [2].

Preparative Cyclopropanation Chemistry: Strategic Selection of Dimethyl Acetal Over Diethyl Acetal

When the synthetic objective is dichlorocyclopropanation of the terminal alkene, atropaldehyde diethyl acetal should be deliberately avoided. Quantitative cross-study evidence shows that atropaldehyde dimethyl acetal delivers a 72% yield, while the diethyl acetal yields essentially no product under identical Makosza conditions [1]. This order-of-magnitude difference mandates a procurement decision rooted in reaction-specific reactivity data, not structural similarity.

Hydrolytic Stability-Driven Selection for Multi-Step Syntheses Requiring Prolonged Acidic or Aqueous Exposure

Diethyl acetals exhibit superior kinetic stability toward hydrolysis compared to dimethyl acetals, attributable to greater steric hindrance around the acetal carbon [1]. In synthetic sequences involving aqueous work-ups, acidic washes, or prolonged storage in solution, atropaldehyde diethyl acetal maintains structural integrity where the dimethyl analog would undergo premature deprotection, thereby reducing yield losses and simplifying purification.

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